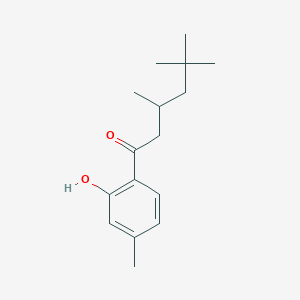
1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one is an organic compound with a complex structure It is characterized by the presence of a hydroxy group, a methyl group, and a trimethylhexanone moiety
Métodos De Preparación
The synthesis of 1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-4-methylphenyl with 3,5,5-trimethylhexanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with enzymes or receptors. In medicine, it could be investigated for its therapeutic potential, such as anti-inflammatory or antimicrobial properties. In industry, it may be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group may participate in hydrogen bonding or other interactions with biological molecules, while the trimethylhexanone moiety may influence the compound’s overall reactivity and stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one can be compared with similar compounds such as 1-(2-Hydroxy-4-methylphenyl)ethanone and 1-(2-Hydroxy-4-methoxyphenyl)ethanone These compounds share structural similarities but differ in specific functional groups or substituents, which can influence their chemical properties and applications
Propiedades
Número CAS |
52122-73-3 |
|---|---|
Fórmula molecular |
C16H24O2 |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
1-(2-hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one |
InChI |
InChI=1S/C16H24O2/c1-11-6-7-13(14(17)8-11)15(18)9-12(2)10-16(3,4)5/h6-8,12,17H,9-10H2,1-5H3 |
Clave InChI |
NPQHNTRFYGQDOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)CC(C)CC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



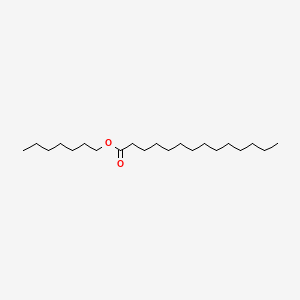
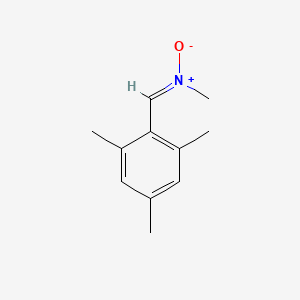
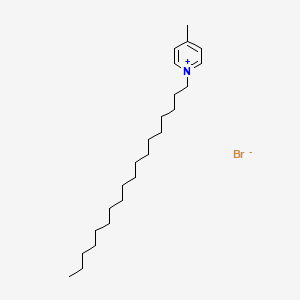
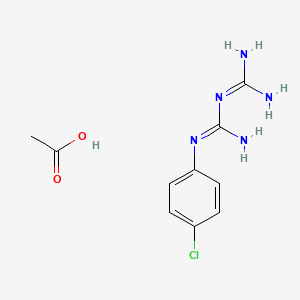





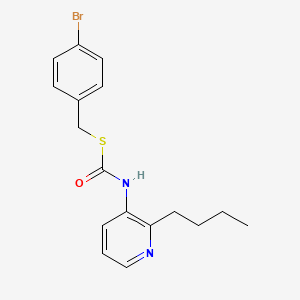

![8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14658562.png)

